

# The Role of Centromere Protein B (CENP-B) in Mitosis: A Technical Guide

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Compound Name: *CENPB Human Pre-designed  
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## Executive Summary

Centromere Protein B (CENP-B) is a foundational component of the mammalian centromere, the specialized chromosomal region essential for accurate chromosome segregation during mitosis. While not absolutely essential for cell division, CENP-B plays a crucial role in enhancing the fidelity of this process. It is the only centromeric protein known to bind to a specific DNA sequence, the 17-bp CENP-B box, located within the  $\alpha$ -satellite DNA repeats of most human chromosomes. Through its unique DNA-binding capability and interactions with other key centromere proteins, CENP-B contributes to the structural integrity of the centromere, facilitates the assembly of the kinetochore, and acts as a safeguard for genomic stability. This technical guide provides an in-depth exploration of the molecular functions of CENP-B in mitosis, summarizes key quantitative data, details relevant experimental protocols, and visualizes its operational pathways, offering a critical resource for researchers in cell biology and oncology drug development.

## Core Functions of CENP-B in Mitosis

CENP-B's primary role in mitosis is to ensure the highest fidelity of chromosome segregation. It achieves this through several interconnected functions:

- **Architectural Scaffolding of the Centromere:** CENP-B contains a DNA-binding domain at its N-terminus and a dimerization domain at its C-terminus. This structure allows a CENP-B dimer to bind to two CENP-B boxes, potentially on different DNA strands, thereby organizing the higher-order structure of centromeric chromatin.[1] This architectural role is foundational for building a robust platform for kinetochore assembly.
- **Stabilization of CENP-A Nucleosomes:** CENP-B directly interacts with the N-terminal tail of the centromere-specific histone H3 variant, CENP-A.[2][3] In vitro studies have shown that CENP-B binds more stably to CENP-A nucleosomes compared to canonical H3 nucleosomes, and this binding, in turn, stabilizes the CENP-A nucleosome on the DNA.[4] This stabilization is critical as CENP-A is the epigenetic mark that defines centromere identity.
- **Recruitment and Stabilization of CENP-C:** CENP-B plays a pivotal role in maintaining optimal levels of Centromere Protein C (CENP-C) at the centromere.[2] CENP-C is a key scaffolding protein that bridges the centromeric chromatin with the outer kinetochore components necessary for microtubule attachment. CENP-B achieves this through a direct physical interaction with CENP-C.[2][5] This function provides a parallel pathway for CENP-C recruitment and maintenance, which is particularly important when the primary CENP-A-dependent pathway is compromised.[2][3][6]
- **Enhancing Chromosome Segregation Fidelity:** The structural and recruitment functions of CENP-B culminate in a significant enhancement of chromosome segregation accuracy. Chromosomes that naturally lack CENP-B binding sites, such as the human Y chromosome, exhibit a demonstrably higher rate of mis-segregation.[2] Similarly, experimental depletion of CENP-B leads to a several-fold increase in chromosome mis-segregation and the formation of micronuclei, which are hallmarks of genomic instability.[2][7]

## Quantitative Data on CENP-B Function

The functional consequences of CENP-B absence have been quantified in various studies. The following tables summarize key findings on its impact on chromosome segregation and centromere protein levels.

Parameter	Cell Type	Condition	Observation	Fold Change/Percentage	Reference
Micronuclei Formation	Mouse Embryonic Fibroblasts (MEFs)	CENP-B knockout (CENP-B <sup>-/-</sup> )	Increased frequency of micronuclei	~2.5-fold increase	<a href="#">[2]</a>
Chromosome Mis-segregation	Human DLD-1 cells	CENP-B depletion (siRNA)	Increased overall rate of micronuclei formation	>2-fold increase	<a href="#">[2]</a>
Chromosome-Specific Mis-segregation	Human DLD-1 cells	Wild-type	Y chromosome (CENP-B free) mis-segregates at a higher frequency than Chromosome X or 4	4-fold higher frequency	<a href="#">[2]</a>
Neocentromere Mis-segregation	Human PD-NC4 cells	CENP-B depletion (siRNA)	Increased mis-segregation of a neocentromere-containing chromosome (lacks CENP-B boxes)	~2-fold increase in micronuclei with the neocentromere	<a href="#">[2]</a>

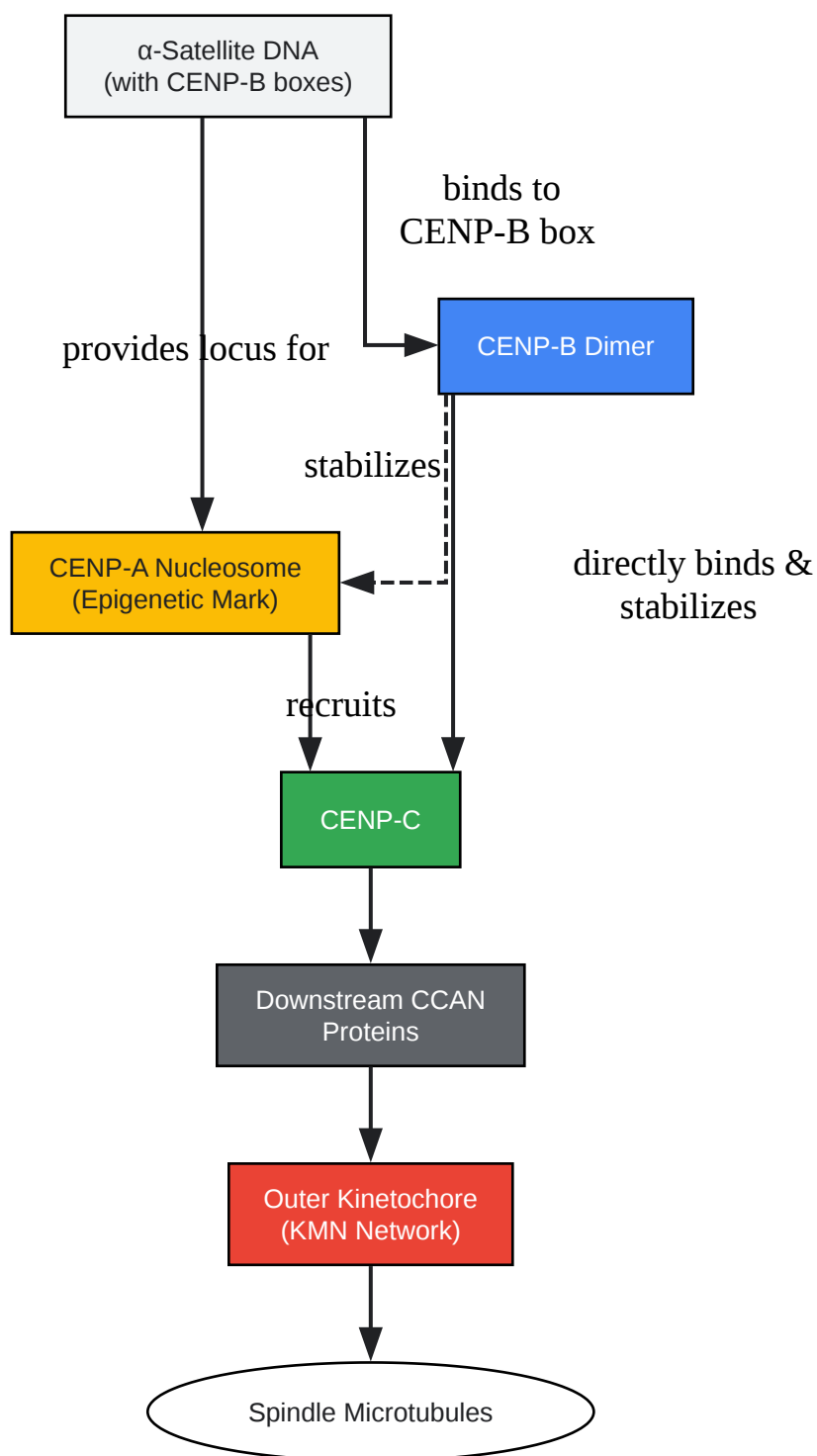
Parameter	Cell Type	Condition	Observation	Percentage Change	Reference
Centromeric CENP-C Levels	Mouse Embryonic Fibroblasts (MEFs)	CENP-B knockout (CENP-B <sup>-/-</sup> )	Reduction in CENP-C protein levels at centromeres	~40% reduction	<a href="#">[2]</a>
Centromeric CENP-C Levels	Human DLD-1 cells	CENP-A N-terminal tail deletion (lacks CENP-B binding)	Reduction in centromere-bound CENP-C	~50% reduction	<a href="#">[2]</a>
Centromeric CENP-A Levels	Mouse Embryonic Fibroblasts (MEFs)	CENP-B knockout (CENP-B <sup>-/-</sup> )	Reduction in CENP-A protein levels at centromeres	~30% reduction	<a href="#">[2]</a>

## Signaling and Regulatory Pathways

While CENP-B's role is primarily structural, it is integrated into the broader regulatory network of mitosis. Its function is influenced by and contributes to the assembly of the kinetochore, which is a hub for mitotic signaling, particularly the Spindle Assembly Checkpoint (SAC).

## Centromere Assembly Hierarchy

CENP-B is a foundational protein in the assembly of a stable centromere. It acts in concert with the epigenetic determinant CENP-A to create a robust platform for the recruitment of the Constitutive Centromere Associated Network (CCAN), including CENP-C.



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